molecular formula C14H10ClNO3 B11160911 [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetonitrile

[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetonitrile

Cat. No.: B11160911
M. Wt: 275.68 g/mol
InChI Key: XOEBMTHSOMFFTD-UHFFFAOYSA-N
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Description

2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen core structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The chromen core is then chlorinated at the 8-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Oxidation: The resulting chlorinated intermediate is oxidized to introduce the oxo group at the 4-position. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Nitrile Introduction: The final step involves the introduction of the acetonitrile group through a nucleophilic substitution reaction. This can be achieved using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the nitrile group to an amine.

    Substitution: The chlorinated position can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent for diseases such as Alzheimer’s and Parkinson’s.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: These compounds share a similar chromen core structure and exhibit diverse biological activities.

    Quinolone Derivatives: These compounds have a similar bicyclic structure and are known for their antibacterial properties.

    Flavonoids: These naturally occurring compounds have a similar core structure and are studied for their antioxidant and anti-inflammatory properties.

Uniqueness

2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE is unique due to its specific substitution pattern and the presence of both chlorinated and nitrile functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetonitrile

InChI

InChI=1S/C14H10ClNO3/c15-11-6-10-8-2-1-3-9(8)14(17)19-12(10)7-13(11)18-5-4-16/h6-7H,1-3,5H2

InChI Key

XOEBMTHSOMFFTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC#N

Origin of Product

United States

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